Menahydroquinone-4

Description

Chemical Synthesis Approaches

The most direct laboratory and industrial synthesis of menahydroquinone-4 involves the chemical reduction of menaquinone-4.

The conversion of menaquinone-4 to this compound is typically accomplished using reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. The reaction with sodium borohydride is often carried out in a solvent like n-butanol or tetrahydrofuran (B95107) (THF). d-nb.info For instance, treating menaquinone-4 with NaBH₄ in n-BuOH can effectively produce this compound. d-nb.info Similarly, lithium aluminum hydride in an anhydrous solvent such as diethyl ether is another effective, albeit more reactive, option.

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key factors include the choice of solvent, temperature, and reaction time. For the reduction using sodium borohydride, conducting the reaction in THF at 25°C under a nitrogen atmosphere can lead to a conversion rate of over 90% within two hours. While lithium aluminum hydride offers high selectivity, it necessitates strict anhydrous conditions to prevent side reactions. Polar aprotic solvents like THF and dimethylformamide are preferred as they enhance the solubility of MK-4 and help prevent the premature oxidation of the this compound product. To minimize by-product formation, reactions are typically maintained at temperatures between 0–25°C. Following the reduction, purification is often achieved through silica (B1680970) gel chromatography.

Table 1: Comparative Analysis of Reducing Agents for MK-4 Reduction

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Sodium Borohydride | THF | 25 | 2 | >90 | High |

| Lithium Aluminum Hydride | Diethyl Ether | 0-25 | - | High | High |

This table provides a summary of typical conditions and outcomes for the chemical reduction of Menaquinone-4.

Due to its instability and susceptibility to oxidation, this compound is often derivatized to create more stable and water-soluble prodrugs for research purposes. aacrjournals.orgnih.govsemanticscholar.org These derivatives are designed to release the active this compound within the target cells. aacrjournals.org

Common derivatization strategies involve esterification of the hydroxyl groups of this compound. nih.gov Examples of such prodrugs include this compound 1,4-bis-N,N-dimethylglycinate (MKH-DMG) and this compound 1,4-bis-hemi-succinate (MKH-SUC). nih.govsemanticscholar.orgmdpi.commdpi.comnih.gov These ester derivatives can be synthesized by reacting this compound with the corresponding acid (e.g., N,N-dimethylglycine) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting hydrochloride salts of these esters exhibit significantly improved water solubility, which is advantageous for research applications. nih.gov

Enzymatic and Chemoenzymatic Synthesis

Enzymatic methods provide an alternative route to generate this compound, often with high specificity and under mild conditions.

A key chemoenzymatic strategy involves the use of esterase-sensitive prodrugs. nih.gov These prodrugs, such as MKH-DMG, are designed to be stable in circulation but are hydrolyzed by intracellular esterases to release the active this compound. aacrjournals.orgmdpi.com This approach allows for targeted delivery and release of the active compound within cells. aacrjournals.orgnih.govmdpi.com

Research has shown that the hydrolysis of these prodrugs is catalyzed by esterases found in tissues like the liver and in plasma. nih.gov For example, MKH-DMG has a hydrolysis half-life of just 15 minutes in rat liver homogenate. This rapid conversion ensures the efficient generation of this compound at the desired site of action. nih.gov The rate of hydrolysis can vary depending on the specific prodrug and the tissue.

Table 2: Hydrolysis Rates of this compound Prodrugs

| Prodrug | Matrix | Half-Life (minutes) |

|---|---|---|

| MKH-DMG | Rat Liver Homogenate | 15 |

| MKH-DMG | Human Plasma | 120 |

| MKH Monoesters | Rat Liver Homogenate | 45 |

This table summarizes the hydrolysis half-life of different this compound prodrugs in various biological matrices, indicating the efficiency of enzymatic activation.

Structure

2D Structure

3D Structure

Properties

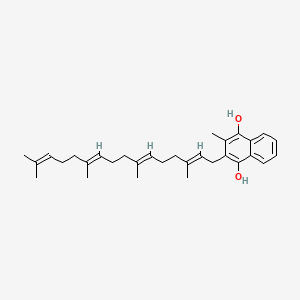

IUPAC Name |

2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20,32-33H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOZAZRLJCBEGX-GHDNBGIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39776-45-9 | |

| Record name | Menahydroquinone-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039776459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular and Cellular Mechanisms of Action

Modulation of Vitamin K-Dependent Protein (VKDP) Carboxylation

The cornerstone of menahydroquinone-4's (MKH) function is its role in the vitamin K cycle. MKH acts as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the conversion of glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla) residues on Vitamin K-Dependent Proteins (VKDPs). nih.govmdpi.com During this reaction, this compound is oxidized to menaquinone-4 epoxide (MKO). nih.govmdpi.com This post-translational modification is essential for the biological activity of these proteins, enabling them to bind calcium ions and interact with other components of cellular pathways. mdpi.com

The best-known function of vitamin K-dependent carboxylation is in hemostasis. Several key proteins of the coagulation cascade are VKDPs, including prothrombin (Factor II), and Factors VII, IX, and X. The synthesis of these factors in the liver results in inactive precursor proteins. For these precursors to become functional, they must undergo γ-carboxylation, a process entirely dependent on this compound as a cofactor for GGCX. This modification allows the coagulation factors to bind calcium and phospholipids (B1166683) on the surface of platelets, a critical step for the activation of the clotting cascade and the formation of a stable blood clot. Without adequate this compound, this carboxylation is incomplete, leading to the circulation of under-carboxylated, non-functional coagulation factors.

The role of this compound extends beyond blood clotting to the activation of VKDPs involved in other physiological systems. Two prominent examples are Matrix Gla Protein (MGP) and osteocalcin (B1147995).

Matrix Gla Protein (MGP): Synthesized by vascular smooth muscle cells and chondrocytes, MGP is a potent inhibitor of soft tissue and vascular calcification. nih.govresearchgate.net Its function is dependent on becoming fully carboxylated through the action of GGCX and its cofactor, this compound. researchgate.net Carboxylated MGP can bind to calcium crystals, helping to prevent their deposition in arterial walls. karger.com A deficiency in this compound leads to an accumulation of uncarboxylated MGP (ucMGP), which is biologically inactive and associated with an increased risk of vascular calcification. nih.gov

Osteocalcin: Produced by osteoblasts, osteocalcin is a key non-collagenous protein in bone matrix. nih.gov It undergoes the same this compound-dependent carboxylation to convert specific glutamate residues into Gla. mdpi.commdpi.com This modification allows osteocalcin to bind to the hydroxyapatite (B223615) mineral component of bone, playing a role in bone mineralization and quality. nih.govmdpi.com Undercarboxylated osteocalcin has a lower affinity for bone mineral and is released into circulation, serving as a marker for vitamin K status. mdpi.com

Table 1: Vitamin K-Dependent Proteins (VKDPs) Activated by this compound-Mediated Carboxylation

| Protein | Primary Location of Action | Function Post-Carboxylation |

|---|---|---|

| Coagulation Factors (II, VII, IX, X) | Bloodstream | Enables calcium binding to facilitate blood clot formation. |

| Matrix Gla Protein (MGP) | Vascular walls, Cartilage | Acts as a potent inhibitor of vascular and soft tissue calcification. nih.gov |

| Osteocalcin | Bone | Binds to hydroxyapatite, contributing to bone matrix mineralization. nih.govmdpi.com |

Influence on Cellular Homeostasis and Signaling Pathways

Beyond its established role in carboxylation, studies utilizing direct delivery of this compound via prodrugs are beginning to uncover its broader effects on cellular health and signaling. Research in hepatocellular carcinoma cell lines has shown that effective intracellular delivery of this compound can suppress the expression of key cell cycle proteins, including cyclin D1 and CDK4, suggesting a role in regulating cell proliferation.

Emerging evidence suggests that this compound is involved in mitochondrial bioenergetics, an area of growing research interest. Mitochondria are central to cellular energy production and are also a primary site of reactive oxygen species generation.

The effects of this compound on mitochondrial membrane potential appear to be context-dependent. In studies using mouse fibroblast cells where mitochondrial dysfunction was induced by the complex I inhibitor rotenone, treatment with this compound derivatives was found to suppress the decline in mitochondrial membrane potential. researchgate.net This suggests a protective or stabilizing role under certain conditions of mitochondrial stress. Conversely, in studies on HL-60 leukemia cells, treatment with a this compound prodrug (MKH-SUC) led to a strong decrease in mitochondrial membrane potential, an event associated with the induction of apoptosis. nih.gov

This compound also appears to play a role in managing oxidative stress, particularly in response to environmental insults like UVA radiation. While its oxidized form, menaquinone-4, can induce the formation of intracellular reactive oxygen species (ROS) and cause phototoxicity upon UVA irradiation in skin keratinocytes, this effect is not observed with this compound prodrugs. mdpi.comnih.gov Studies have demonstrated that while menaquinone-4 treatment followed by UVA irradiation leads to increased cellular ROS and reduced cell viability, the delivery of this compound via ester prodrugs did not trigger this phototoxic response. mdpi.comnih.gov This indicates that the reduced form of the vitamin, this compound, has a distinct interaction with ROS-generating pathways compared to its oxidized counterpart, potentially offering a protective advantage against certain forms of oxidative stress. researchgate.netmdpi.com

Table 2: Observed Cellular Effects of this compound in Research Models

| Research Model | Compound Administered | Observed Effect | Reference |

|---|---|---|---|

| Mouse Fibroblast Cells (NIH/3T3) with Rotenone-induced stress | This compound derivatives | Suppressed the decline in mitochondrial membrane potential and excessive ROS production. | researchgate.net |

| Human Leukemia Cells (HL-60) | This compound-succinate (MKH-SUC) prodrug | Strongly decreased mitochondrial membrane potential, associated with apoptosis. | nih.gov |

Apoptotic Pathway Modulation

Menaquinone-4 has been demonstrated to modulate apoptotic pathways in various cell types, often leading to the induction of programmed cell death in cancer cells. Research indicates that MK-4 can trigger apoptosis through both caspase-dependent and independent pathways. In some cancer cell lines, MK-4 has been shown to induce apoptosis by activating key effector caspases, such as caspase-3. This activation is a critical step in the apoptotic cascade, leading to the cleavage of cellular proteins and the orderly dismantling of the cell.

Furthermore, studies have implicated the involvement of the Bcl-2 family of proteins in MK-4-induced apoptosis. Specifically, MK-4 can influence the expression of pro-apoptotic members like Bax, leading to their increased activity. The activation of Bax can result in the permeabilization of the mitochondrial outer membrane, a crucial event that releases cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately culminating in caspase activation and apoptosis. The induction of apoptosis by menaquinone-4 appears to be a multifaceted process, with the specific pathways involved varying between different cell types and experimental conditions.

Cell Cycle Progression Regulation

In addition to its role in apoptosis, menaquinone-4 has been observed to regulate cell cycle progression, often leading to cell cycle arrest in cancer cells. This effect is a key mechanism underlying its anti-proliferative properties. Studies have shown that treatment with MK-4 can cause a significant accumulation of cells in the G0/G1 phase of the cell cycle. researchgate.net This arrest prevents cells from entering the S phase, the period of DNA synthesis, thereby halting their proliferation.

The molecular mechanisms underlying MK-4-induced cell cycle arrest involve the modulation of key cell cycle regulatory proteins. For instance, MK-4 has been shown to upregulate the expression of cyclin-dependent kinase (CDK) inhibitors. These inhibitors play a crucial role in controlling the activity of CDKs, which are essential for the progression through different phases of the cell cycle. By increasing the levels of these inhibitors, MK-4 effectively puts a brake on the cell cycle machinery, leading to the observed G0/G1 arrest. researchgate.net The ability of menaquinone-4 to halt cell cycle progression highlights its potential as a modulator of cellular proliferation.

Gene Expression Regulation (e.g., CCL5, UBIAD1)

Menaquinone-4, and its active form this compound (MKH), can significantly influence the expression of specific genes, thereby modulating various cellular functions. One notable example is the regulation of C-C motif chemokine ligand 5 (CCL5), a pro-inflammatory chemokine. Research has shown that this compound is involved in the suppression of CCL5 expression. researchgate.netdntb.gov.ua This effect is particularly relevant in the context of skin inflammation induced by epidermal growth factor receptor (EGFR) inhibitors, where elevated CCL5 levels are observed. researchgate.netdntb.gov.ua The downregulation of CCL5 expression by MKH suggests a role for menaquinone-4 in mitigating inflammatory responses. researchgate.net

Furthermore, the expression of UbiA prenyltransferase domain-containing protein 1 (UBIAD1) is intricately linked with menaquinone-4 metabolism. UBIAD1 is the enzyme responsible for the conversion of other forms of vitamin K into MK-4. nih.govnih.gov Interestingly, factors that affect UBIAD1 expression can, in turn, impact cellular levels of MK-4 and its subsequent biological activities. For instance, EGFR inhibitors have been shown to downregulate the expression of UBIAD1, leading to reduced biosynthesis of this compound and a subsequent increase in CCL5 expression. researchgate.netdntb.gov.ua This interplay highlights a regulatory loop where the expression of UBIAD1 is crucial for maintaining adequate levels of MK-4, which in turn regulates the expression of other genes like CCL5.

Interactions with Key Enzymes and Proteins

The biological functions of menaquinone-4 are mediated through its interactions with specific enzymes and proteins. These interactions are fundamental to its role in various physiological processes, including the vital vitamin K cycle.

Gamma-Glutamyl Carboxylase (GGCX)

This compound (MKH), the fully reduced and active form of menaquinone-4, serves as an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). mdpi.comnih.govmdpi.com GGCX is responsible for the post-translational modification of specific glutamate (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues in vitamin K-dependent proteins (VKDPs). mdpi.com This carboxylation is a critical step for the biological activity of these proteins, which are involved in processes such as blood coagulation and bone metabolism. mdpi.com During the carboxylation reaction, MKH is stoichiometrically converted to menaquinone-4 2,3-epoxide (MKO). mdpi.comnih.gov The level of MKO in cells can serve as an indicator of the amount of MKH that has been utilized by GGCX, reflecting the extent of carboxylation activity. mdpi.com

Vitamin K 2,3-Epoxide Reductase Complex Subunit 1-like 1 (VKORC1L1)

Following its oxidation to menaquinone-4 2,3-epoxide (MKO) during the carboxylation process, the regeneration of menaquinone-4 is crucial for its continued function. This reduction of MKO back to the quinone form of menaquinone-4 is catalyzed by the vitamin K epoxide reductase complex. mdpi.com A key enzyme in this process is the Vitamin K 2,3-Epoxide Reductase Complex Subunit 1-like 1 (VKORC1L1), a paralog of VKORC1. mdpi.com Both VKORC1 and VKORC1L1 are capable of reducing vitamin K epoxide, thereby playing a vital role in the vitamin K cycle. mdpi.com The activity of these enzymes ensures a continuous supply of the reduced form of vitamin K, which is necessary for the gamma-glutamyl carboxylase-mediated carboxylation of vitamin K-dependent proteins. mdpi.com

UbiA Prenyltransferase Domain-Containing Protein 1 (UBIAD1)

UbiA prenyltransferase domain-containing protein 1 (UBIAD1) is a key enzyme in the biosynthesis of menaquinone-4. nih.govnih.gov It catalyzes the conversion of menadione, a common intermediate, into menaquinone-4 by attaching a geranylgeranyl pyrophosphate side chain. nih.gov This enzymatic reaction is a crucial step in the endogenous synthesis of MK-4 in various tissues. The expression and activity of UBIAD1 directly influence the cellular levels of menaquinone-4. As mentioned previously, downregulation of UBIAD1 expression, for instance by EGFR inhibitors, can lead to decreased MK-4 biosynthesis and subsequent alterations in gene expression, such as the upregulation of CCL5. researchgate.netdntb.gov.ua This highlights the central role of UBIAD1 in maintaining the cellular pool of menaquinone-4 and thereby enabling its diverse biological functions.

Biosynthesis and Synthetic Methodologies

Enzymatic and Chemoenzymatic Synthesis

Reductase-Mediated Conversion

The enzymatic reduction of menaquinone-4 (MK-4) to its biologically active form, menahydroquinone-4 (MKH), is a critical step in the vitamin K cycle. This conversion is primarily facilitated by specific reductases. One key enzyme identified in this process is the vitamin K 2,3-epoxide reductase complex, subunit 1-like 1 (VKORC1L1). nih.govaacrjournals.org VKORC1L1 promotes the reduction of MK-4 to MKH, which is essential for its role as a cofactor for γ-glutamyl carboxylase (GGCX). nih.govaacrjournals.org The activity of GGCX is dependent on the availability of MKH. aacrjournals.org

In addition to VKORC1L1, other less specific reductases, such as those linked to nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or NADH phosphate (B84403) (NADHP), can also catalyze the reduction of the quinone form of vitamin K to its hydroquinone (B1673460) form. tufts.edu The enzymatic reduction can be part of a larger vitamin K cycle where MKH is oxidized to menaquinone-4 epoxide (MKO) and then reduced back to MK-4 for reuse. mdpi.com

Prodrugs of this compound, such as this compound 1,4-bis-N,N-dimethylglycinate (MKH-DMG), have been developed to bypass the need for this reductive activation step. nih.gov These prodrugs are designed to be hydrolyzed by intracellular esterases to release MKH directly within the target cells. nih.gov

The efficiency of reductase-mediated conversion can be influenced by various factors. For instance, the conversion of MKH prodrugs by esterases can vary between different tissues and species. Human plasma esterases have been shown to have slower conversion rates compared to rat liver homogenates.

Industrial-Scale Production Strategies

The industrial production of menaquinone-4 often involves microbial fermentation to produce the necessary precursors. Various microorganisms, including species from the genera Corynebacterium, Brevibacterium, and Bacillus, are capable of producing menaquinones. google.comresearchgate.net Bacillus subtilis, in particular, is a well-studied and commonly used bacterium for the production of menaquinones, such as menaquinone-7 (B21479) (MK-7). researchgate.netmdpi.com

The biosynthetic pathway for menaquinones in bacteria like E. coli starts from chorismate and involves a series of enzymatic reactions catalyzed by "Men" enzymes (MenA-G). mdpi.comresearchgate.net The production of isoprenoid precursors, which form the side chain of menaquinones, is also a key aspect. The mevalonate (B85504) (MVA) and methylerythritol phosphate (MEP) pathways are the two primary routes for isoprenoid biosynthesis in microorganisms. frontiersin.orgnih.gov

Strategies to enhance the production of menaquinone precursors through microbial fermentation include:

Overexpression of key genes: Overexpressing genes in the menaquinone biosynthetic pathway, such as menA, menD, and genes from the MEP pathway like dxs and dxr, has been shown to increase the yield of menaquinones. acs.org

Metabolic engineering: Redesigning the natural biosynthetic pathways in industrial host organisms can maximize the production of specific precursors. nih.gov This can involve limiting the production of by-products and expressing novel pathways. frontiersin.org

Optimization of fermentation conditions: Factors such as temperature, pH, and the composition of the culture medium can be optimized to improve the yield. google.comresearchgate.net For example, supplementing the medium with precursors like shikimic acid or 2-methyl-1,4-naphthoquinone can increase MK-4 production. google.com The addition of glycerol (B35011) has also been found to significantly increase menaquinone yield. researchgate.net

The following table summarizes various microorganisms and strategies used for the microbial production of menaquinone precursors.

| Microorganism | Precursor/Product | Strategy | Reference |

| Bacillus subtilis | Menaquinone-7 | Optimization of fermentation conditions (temperature, glycerol supplementation) | researchgate.net |

| Bacillus subtilis | Menaquinone-7 | Fed-batch culture | researchgate.net |

| Bacillus amyloliquefaciens | Menaquinone-7 | Overexpression of key genes (menA, dxs, dxr, etc.) | acs.org |

| Corynebacterium, Brevibacterium | Menaquinone-4 | Fermentation with precursor supplementation (shikimic acid, 2-methyl-1,4-naphthoquinone) | google.com |

| Escherichia coli | Isoprenoids | Heterologous expression of the mevalonate (MVA) pathway | frontiersin.org |

Catalytic hydrogenation is a direct and efficient method for the reduction of menaquinone-4 to this compound on an industrial scale. asianpubs.org This chemical process involves the use of a catalyst, typically a noble metal like palladium on a carbon support (Pd/C), and a hydrogen source. asianpubs.orgnih.gov

The reaction is generally carried out under mild conditions. For instance, the conversion of MK-4 to this compound can be achieved using a Pd/C catalyst with hydrogen gas at a pressure of 5 atm and a temperature of 40°C. To prevent the oxidation of the product, this compound, the reaction is conducted under an inert atmosphere, such as nitrogen or argon.

Catalytic transfer hydrogenation (CTH) offers a safer alternative to using highly flammable hydrogen gas in a laboratory or industrial setting. asianpubs.org In CTH, a hydrogen donor molecule is used to transfer hydrogen to the substrate in the presence of a catalyst. Ammonium (B1175870) formate (B1220265) has been identified as an effective and low-cost hydrogen donor for the reduction of quinones to hydroquinones using a Pd/C catalyst. asianpubs.org

The table below outlines typical parameters for the catalytic hydrogenation of quinones.

| Parameter | Condition | Reference |

| Catalyst | Palladium on Carbon (Pd/C) | asianpubs.org |

| Hydrogen Source | Hydrogen Gas (H₂) or Ammonium Formate | asianpubs.org |

| Pressure | 5 atm (with H₂) | |

| Temperature | 40°C | |

| Atmosphere | Inert (Nitrogen or Argon) |

Prodrug Strategies and Delivery Systems for Research Applications

Design and Synthesis of Menahydroquinone-4 Ester Derivatives

The primary approach to creating MKH prodrugs involves the esterification of the hydroxyl groups of menahydroquinone. This chemical modification enhances stability and can improve solubility and permeability characteristics. mdpi.commdpi.com

This compound 1,4-bis-N,N-dimethylglycinate (MKH-DMG)

MKH-DMG is a cationic ester derivative of MKH designed for enhanced delivery. researchgate.netnih.gov The synthesis of its hydrochloride salt involves the esterification of MKH with N,N-dimethylglycine, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as dimethylaminopyridine (DMAP). This process results in a water-soluble compound, which is a significant advantage for formulation and administration in research settings. The hydrochloride salt form of MKH-DMG demonstrates aqueous solubility greater than 50 mg/mL. This prodrug has been designed to be more membrane-permeable and to undergo efficient hydrolytic activation to release MKH within the cell, bypassing the need for the reductive activation process required by MK-4. aacrjournals.org

This compound 1,4-bis-hemisuccinate (MKH-SUC)

MKH-SUC is an anionic ester derivative of MKH. researchgate.netnih.gov Similar to MKH-DMG, it is synthesized to act as a delivery system for MKH. mdpi.comresearchgate.net The synthesis of MKH-SUC has been reported in the literature, and it has been investigated alongside other ester derivatives for its potential in various cellular models. mdpi.comresearchgate.netresearchgate.net Research has shown that MKH-SUC can effectively deliver MKH to different cell types, including human epidermal keratinocytes and hepatocellular carcinoma cells. mdpi.comnih.govresearchgate.net

Other Esters (e.g., this compound 1,4-bis-acetate)

In addition to the more complex amino acid and dicarboxylic acid esters, simpler ester derivatives such as this compound 1,4-bis-acetate (MKH-ACT) have been synthesized and studied. researchgate.netnih.gov MKH-ACT is a non-ionic derivative. nih.gov The synthesis of such esters is well-established, with acetate (B1210297) and succinate (B1194679) being commonly used in commercial drug preparations. nih.gov The evaluation of these different ester forms allows researchers to compare how properties like ionic charge influence cellular uptake and subsequent MKH delivery. researchgate.netnih.gov

Mechanisms of Prodrug Activation and Intracellular Release

The efficacy of MKH ester prodrugs hinges on their ability to be taken up by cells and then efficiently converted back to the active MKH.

Enzymatic Hydrolysis by Cellular Esterases

Once inside the cell, the ester bonds of the MKH prodrugs are cleaved by cellular esterases, releasing the parent compound, MKH. mdpi.comsemanticscholar.org This enzymatic hydrolysis is a critical activation step. mdpi.comsemanticscholar.org Studies have shown that MKH-DMG is effectively hydrolyzed to MKH in various cell lines. aacrjournals.orgmdpi.com The rate of this hydrolysis can be influenced by the type of ester linkage and the specific esterase activity within the target cells. For example, the hydrolysis of MKH-DMG has been observed to be slower than that of MKH-SUC in certain cell types. nih.gov The hydrolysis of some ester prodrugs can be inhibited by esterase inhibitors like eserine, confirming the enzymatic nature of the activation process. semanticscholar.org Research in rat liver homogenates has demonstrated rapid hydrolysis of MKH-DMG, with a half-life of 15 minutes, which is significantly faster than that of monoesters.

Cellular Uptake and Permeability

The design of MKH ester prodrugs aims to improve their cell membrane permeability compared to MK-4. mdpi.comresearchgate.net The physicochemical properties of the ester promoiety, such as its ionic charge, play a role in the uptake mechanism. researchgate.netnih.gov For instance, studies comparing cationic MKH-DMG, anionic MKH-SUC, and non-ionic MKH-ACT have revealed differences in their uptake kinetics in hepatocellular carcinoma cells. researchgate.netnih.govresearchgate.net MKH-SUC demonstrated the highest uptake among the three derivatives in one study. researchgate.netresearchgate.net The area under the concentration-time curve (AUC), a measure of drug exposure, has been used to quantify the extent of intracellular delivery. For example, in human epidermal keratinocyte cells, the AUC for menaquinone-4 epoxide (MKO), a marker for MKH activity, was higher after treatment with MKH-SUC and MKH-DMG compared to MK-4, indicating effective delivery. mdpi.comsemanticscholar.org

Table 1: Comparison of this compound Ester Prodrugs

| Prodrug | Chemical Name | Ionic Nature | Key Feature |

|---|---|---|---|

| MKH-DMG | This compound 1,4-bis-N,N-dimethylglycinate | Cationic researchgate.net | High water solubility as a hydrochloride salt. |

| MKH-SUC | This compound 1,4-bis-hemisuccinate | Anionic researchgate.net | Shown to have high uptake in certain cell lines. researchgate.netresearchgate.net |

| MKH-ACT | This compound 1,4-bis-acetate | Non-ionic researchgate.net | A simple ester derivative used for comparative studies. researchgate.netnih.gov |

Table 2: Research Findings on MKH Prodrug Delivery

| Prodrug | Cell Line | Finding | Citation |

|---|---|---|---|

| MKH-DMG | Hepatocellular Carcinoma (HCC) Cells | Effectively delivers MKH, leading to rapid inhibition of cell proliferation. | mdpi.com |

| MKH-SUC | Hepatocellular Carcinoma (HCC) Cells | Showed the highest uptake and most efficient release of MKH among the esters tested. | researchgate.netresearchgate.net |

| MKH-DMG & MKH-SUC | Human Epidermal Keratinocytes (HaCaT) | Enhanced intracellular delivery of MKH compared to MK-4. | mdpi.comsemanticscholar.org |

| MKH-DMG | Rat Liver Homogenate | Exhibited a hydrolysis half-life of 15 minutes. |

Table 3: Compound Names

| Abbreviation | Full Compound Name |

|---|---|

| MKH | This compound |

| MK-4 | Menaquinone-4 |

| MKO | Menaquinone-4 epoxide |

| MKH-DMG | This compound 1,4-bis-N,N-dimethylglycinate |

| MKH-SUC | This compound 1,4-bis-hemisuccinate |

| MKH-ACT | This compound 1,4-bis-acetate |

| DCC | Dicyclohexylcarbodiimide |

| DMAP | Dimethylaminopyridine |

Application in Targeted Delivery Research Models

The reduced and active form of menaquinone-4 (MK-4), this compound (MKH), presents therapeutic potential but is limited by its instability. To overcome this, researchers are exploring prodrug strategies to enhance its delivery to specific cells and tissues for various research applications. These strategies involve modifying the MKH molecule to improve its stability and facilitate targeted uptake, after which it is converted back to the active MKH form within the target cells.

Delivery to Specific Cell Lines

Hepatocellular Carcinoma (HCC) Cells:

Research has focused on delivering MKH to hepatocellular carcinoma (HCC) cells due to the observed anti-tumor effects of vitamin K2. wjgnet.com Since HCC cells often exhibit reduced uptake of MK-4, direct delivery of the active form, MKH, is a promising strategy. nih.govnih.gov Prodrugs of MKH, such as this compound 1,4-bis-N,N-dimethylglycinate hydrochloride (MKH-DMG) and MKH hemi-succinate (MKH-SUC), have been developed to enhance delivery into HCC cell lines like PLC/PRF/5, Hep3B, and SK-Hep-1. nih.govbanrepcultural.orgmdpi.com

Studies have shown that these prodrugs can effectively deliver MKH into both des-γ-carboxy prothrombin (DCP)-positive and DCP-negative HCC cells. nih.govmdpi.comaacrjournals.org For instance, MKH-DMG administration resulted in a 3.5- to 15-fold higher intracellular concentration of MKH compared to MK-4 administration. aacrjournals.org This enhanced delivery leads to significant inhibition of HCC cell proliferation and can even suppress tumor progression in animal models. nih.govaacrjournals.org

In one study, various MKH prodrugs were evaluated for their delivery profiles and antitumor effects. banrepcultural.orgmdpi.com MKH-SUC demonstrated the highest uptake and most efficient release of MKH in HCC cells, leading to rapid and potent antitumor effects. banrepcultural.orgmdpi.comnih.gov The effectiveness of these prodrugs is attributed to their increased membrane permeability and subsequent hydrolysis by intracellular esterases to release the active MKH. aacrjournals.org This targeted delivery approach not only enhances the therapeutic potential but also suggests that MKH is the active form responsible for the growth inhibition of HCC cells. aacrjournals.org

Table 1: Comparison of MKH Prodrug Effects on Hepatocellular Carcinoma (HCC) Cell Lines

| Prodrug | Cell Lines | Key Findings | References |

|---|---|---|---|

| MKH-DMG | PLC/PRF/5, Hep3B, SK-Hep-1 | Increased intracellular MKH delivery compared to MK-4; inhibited cell proliferation in a time- and dose-dependent manner. | nih.govnih.govaacrjournals.org |

| MKH-SUC | PLC/PRF/5, SK-Hep-1 | Highest uptake and most efficient release of MKH among tested prodrugs; rapid and strong antitumor effects. | banrepcultural.orgmdpi.comnih.gov |

| MKH-ACT | PLC/PRF/5, SK-Hep-1 | Showed limited inhibitory effect on cell proliferation compared to MKH-DMG and MKH-SUC. | mdpi.com |

Mouse Fibroblast Cells:

The delivery of MKH to mouse fibroblast cells, specifically the NIH/3T3 cell line, has been investigated in the context of mitochondrial dysfunction. researchgate.netresearchgate.net Research has explored the potential of MKH and its ester derivatives to mitigate cell damage induced by mitochondrial inhibitors. researchgate.net Both MK-4 and its prodrugs were found to suppress cell death and the decline in mitochondrial membrane potential. researchgate.netresearchgate.net

The delivery of MKH was confirmed by measuring the intracellular levels of menaquinone-4 epoxide (MKO), a byproduct of the vitamin K cycle. nih.gov The results indicated that both MK-4 and its prodrugs effectively delivered MKH to the NIH/3T3 cells. nih.gov The delivery efficiency varied among the different compounds, with MKH-SUC showing rapid hydrolysis and MKH-DMG exhibiting a more sustained release of MKH. nih.gov These findings suggest that MKH delivery could be a valuable strategy for studying and potentially treating mitochondrial disorders. researchgate.netnih.gov

Human Keratinocyte Cells:

The delivery of MKH to human keratinocyte cells (HaCaT) is of interest for dermatological applications. mdpi.comresearchgate.netnih.gov However, the inherent photoinstability and phototoxicity of MK-4 limit its topical use. mdpi.combanrepcultural.org To address this, ester prodrugs of MKH, namely MKH-DMG and MKH-SUC, have been evaluated for their potential in skin delivery. mdpi.comresearchgate.netnih.gov

These prodrugs demonstrated significantly higher photostability compared to MK-4. mdpi.comresearchgate.net Importantly, upon UVA irradiation, the MKH prodrugs did not induce the formation of reactive oxygen species (ROS) or reduce cell viability in HaCaT cells, unlike MK-4. mdpi.comresearchgate.netnih.gov The effective delivery of MKH into the keratinocytes was confirmed by measuring increased intracellular levels of MKO, indicating that the prodrugs were successfully converted to the active form and participated in the vitamin K cycle. mdpi.comresearchgate.netresearchgate.net The area under the concentration-time curve for MKO was higher for both MKH-DMG and MKH-SUC compared to MK-4, signifying more efficient delivery. mdpi.com

Strategies for Skin Delivery Systems and Photoinstability Mitigation

The primary challenge for the topical application of menaquinone-4 is its degradation upon exposure to light, which not only reduces its efficacy but can also lead to phototoxic effects. mdpi.comnih.gov The main photodegradation product of MK-4 is MK-4 chromenol. nih.gov

To overcome these limitations, the development of MKH prodrugs represents a key strategy. mdpi.comnih.gov Ester-type prodrugs, such as MKH-DMG and MKH-SUC, lack the photo-sensitive naphthoquinone structure of MK-4, which contributes to their enhanced photostability. mdpi.comnih.gov Research has shown that MKH-DMG is approximately 50-fold more photostable than MK-4 under artificial sunlight. mdpi.com

These prodrugs are designed to be hydrolyzed by esterases present in the skin, releasing the active this compound directly into the target cells. mdpi.com This approach bypasses the need for the reductive activation of MK-4 and avoids the issues of photoinstability and phototoxicity associated with the parent compound. mdpi.comnih.gov

Studies have evaluated the photostability of these prodrugs under various light conditions. nih.govresearchgate.net The degradation of MK-4 is accelerated by a wide range of wavelengths, whereas the MKH prodrugs remain significantly more stable. nih.gov This increased stability ensures that a sufficient amount of the active compound can be delivered to the skin cells even with light exposure. nih.gov

Table 2: Photostability and Cellular Effects of Menaquinone-4 and its Prodrugs in Human Keratinocyte Cells

| Compound | Relative Photostability | Intracellular ROS Generation (UVA-irradiated) | Cell Viability (UVA-irradiated) | References |

|---|---|---|---|---|

| Menaquinone-4 (MK-4) | Low | Increased | Reduced | mdpi.comresearchgate.netnih.gov |

| MKH-DMG | High (approx. 50-fold > MK-4) | No significant effect | No significant effect | mdpi.comresearchgate.netnih.gov |

| MKH-SUC | Moderate (approx. 3-fold > MK-4) | No significant effect | No significant effect | mdpi.comresearchgate.netnih.gov |

Analytical Methodologies and Characterization Techniques

Spectrometric Quantification of Menahydroquinone-4 and Metabolites

Mass spectrometry-based techniques are the gold standard for the precise and sensitive quantification of MKH-4 related compounds in complex biological matrices such as serum, plasma, and cell extracts.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely adopted technique for the quantitative analysis of MK-4 and its metabolites. nih.govnih.govpeerj.com This method offers high selectivity and sensitivity, allowing for the detection of low concentrations typical in biological systems. cornell.edukarger.com In cellular studies, the measurement of intracellular MKO by LC-MS/MS is often used as a surrogate marker to reflect the amount of functional MKH-4 delivered and utilized by the cell, as MKH-4 is stoichiometrically converted to MKO during the γ-glutamyl carboxylation process. aacrjournals.orgnih.gov

Several LC-MS/MS methods have been developed and validated for quantifying MK-4 in human serum and in cell culture experiments. nih.govaacrjournals.orgnih.gov These methods typically involve a liquid-liquid or solid-phase extraction step to isolate the analytes from the matrix, followed by chromatographic separation and mass spectrometric detection. bevital.no The use of stable isotope-labeled internal standards is common to ensure accuracy and correct for any variability during sample preparation and analysis. nih.govcornell.edu

Key parameters for these analyses often include reverse-phase chromatography columns (e.g., C18) and mobile phases consisting of methanol (B129727) or acetonitrile (B52724) with additives like ammonium (B1175870) acetate (B1210297) or formic acid to facilitate ionization. aacrjournals.orgbevital.no Detection is commonly performed using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive ion mode, with multiple reaction monitoring (MRM) to ensure specificity and sensitivity. aacrjournals.orgbevital.noresearchgate.net

Table 1: Examples of LC-MS/MS Parameters for Menaquinone-4 (MK-4) Quantification

| Parameter | Method for Human Serum nih.govresearchgate.net | Method for Cell Culture Media aacrjournals.org |

| Instrument | Agilent 1290 Infinity II LC, 6470 Triple Quad MS | Prominence UFLC, 4000 QTRAP LC-MS/MS |

| Column | Not specified | CAPCELL PAK C18 MG-II (3 µm, 2.0 mm × 100 mm) |

| Mobile Phase | Gradient of water and methanol with ammonium fluoride | Isocratic: 10 mmol/L ammonium acetate and 0.1% acetic acid in methanol |

| Flow Rate | 0.40 mL/min | 0.4 mL/min |

| Ionization | Not specified | APCI, Positive Ion Mode |

| MRM Transition (m/z) | 445.3 → 187.1 | 445 → 187 ([M+H]⁺) |

| Retention Time | Not specified | 2.5 min |

| Linearity (R²) | 0.994 | Not specified |

| Intra-assay CV (%) | 3.2% - 14.3% | Not specified |

| Inter-assay CV (%) | 8.7% - 15.2% | Not specified |

| LLOQ | 0.00375 ng/mL | Not specified |

| Transition used for quantification. |

High-Resolution Mass Spectrometry (HRMS), such as methods utilizing Quadrupole-Orbitrap or Quadrupole Linear Ion Trap instruments, provides highly accurate mass measurements, which enhances the confidence in compound identification. cornell.edunih.govresearchgate.net For menaquinones, HRMS can confirm the elemental composition of the molecules and their fragments, which is particularly useful for distinguishing between structurally similar compounds in complex matrices. nih.govresearchgate.net This high selectivity can simplify sample preparation procedures and improve the reliability of analytical results. cornell.edu The combination of ultra-high-performance liquid chromatography (UHPLC) with HRMS further improves separation efficiency and analytical speed. nih.gov

Cell-Based Assays for Investigating Biological Activity

To investigate the biological functions of this compound, particularly its anti-cancer properties, a variety of cell-based assays are employed. These assays are crucial for determining the compound's effects on cell health, proliferation, and the underlying molecular pathways. Often, stable, water-soluble prodrugs of MKH-4, such as this compound 1,4-bis-N,N-dimethylglycinate hydrochloride (MKH-DMG) or this compound 1,4-bis-hemi-succinate (MKH-SUC), are used in these experiments to ensure efficient delivery of the active compound into the cells. nih.govmdpi.comnih.gov

Cell viability and proliferation assays are fundamental for assessing the cytotoxic and anti-proliferative effects of this compound. Research has demonstrated that MKH-4 prodrugs can inhibit the growth of various cancer cell lines, notably hepatocellular carcinoma (HCC) and leukemia cells, in a time- and dose-dependent manner. nih.govnih.gov For instance, studies on HCC cell lines (PLC/PRF/5, Hep3B, and SK-Hep-1) showed that the MKH-4 prodrug MKH-DMG effectively inhibited cell proliferation, with IC₅₀ (half-maximal inhibitory concentration) values significantly lower than those of its oxidized form, MK-4. aacrjournals.orgaacrjournals.org Similar inhibitory effects were observed with the prodrug MKH-SUC. nih.govmdpi.com These assays, such as the CellTiter-Glo Luminescent Cell Viability Assay, measure metabolic activity or cellular ATP levels as an indicator of the number of viable cells. aacrjournals.org

Table 2: IC₅₀ Values of MKH-4 Prodrugs in Hepatocellular Carcinoma (HCC) Cell Lines at 96 hours

| Compound | Cell Line | IC₅₀ (µM) nih.gov |

| Menaquinone-4 (MK-4) | PLC/PRF/5 | > 60 |

| SK-Hep-1 | > 60 | |

| MKH-DMG | PLC/PRF/5 | 18.9 |

| SK-Hep-1 | 16.6 | |

| MKH-SUC | PLC/PRF/5 | 13.9 |

| SK-Hep-1 | 4.87 |

Flow cytometry is a powerful technique used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). Studies utilizing this method have revealed that the anti-proliferative action of this compound involves the induction of cell cycle arrest. aacrjournals.orgnih.gov Specifically, treatment of HCC cells with the MKH-4 prodrug, MKH-DMG, resulted in an accumulation of cells in the G1 phase and a corresponding decrease in the S phase population, indicating a blockage at the G1/S transition. aacrjournals.orgaacrjournals.orgnih.gov In studies on acute promyelocytic leukemia (APL) cell lines, flow cytometry with propidium (B1200493) iodide (PI) staining was used to analyze cell cycle distribution following treatment with MKH-4 derivatives. mdpi.comresearchgate.net

To elucidate the molecular mechanisms underlying the biological effects observed, Western blotting is employed to analyze the expression levels of specific proteins. This technique has been instrumental in showing that this compound's induction of cell cycle arrest is linked to the modulation of key regulatory proteins. Research has consistently shown that treatment of HCC cells with MKH-4 prodrugs, such as MKH-DMG and MKH-SUC, leads to a marked downregulation in the expression of G1/S checkpoint proteins, including Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4). mdpi.comnih.gov The expression of Cyclin D3 and NF-κB has also been shown to be suppressed. aacrjournals.orgnih.gov This suppression of critical cell cycle promoters provides a mechanistic explanation for the observed G1 phase arrest and inhibition of cancer cell proliferation. mdpi.com

Real-time Quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis

Real-time quantitative reverse transcription polymerase chain reaction (RT-PCR) is a pivotal technique for investigating the influence of menaquinone-4 (MK-4) on gene expression. This method allows for the detection and quantification of mRNA levels of specific genes, providing insights into the molecular mechanisms regulated by MK-4.

In studies involving vascular smooth muscle cells (VSMCs), total RNA is extracted using reagents like TRIzol, and its concentration and purity are determined by UV absorbance. nih.gov Subsequently, cDNA is synthesized from the RNA template. mdpi.com This cDNA then serves as the template for quantitative PCR, where the expression of target genes is measured. mdpi.comresearchgate.net To ensure accuracy, the relative mRNA levels are often normalized to a stable housekeeping gene, such as eukaryotic translation elongation factor 1 α1 (Eef1a1). mdpi.commdpi.com

Research has utilized this methodology to demonstrate the dose-dependent effects of MK-4 on genes associated with calcification in VSMCs. For instance, MK-4 has been shown to significantly decrease the mRNA expression of bone morphogenetic protein-2 (BMP-2) and SMAD1, while increasing the expression of SMAD7. nih.gov Similarly, the expression of Runx2, a key transcription factor in osteoblastic differentiation, was found to be downregulated by MK-4 at both the mRNA and protein levels. nih.gov In another context, RT-PCR has been employed to show that MK-4 can suppress the lipopolysaccharide (LPS)-induced upregulation of inflammatory cytokines like Il-1β, Tnf-α, and Il-6 in microglial cells. mdpi.com Furthermore, studies on human intestinal carcinoma LS180 cells have used RT-PCR to analyze the effect of MK-4 on drug-metabolizing genes, such as CYP3A4 and MDR1. mdpi.comresearchgate.net

Table 1: Effect of Menaquinone-4 on Gene Expression in Rat Aortic Vascular Smooth Muscle Cells

| Gene | Effect of MK-4 Treatment | Observation |

| BMP-2 | Significantly reduced mRNA expression | Dose-dependent reduction nih.gov |

| SMAD1 | Significantly reduced mRNA expression | Dose-dependent reduction nih.gov |

| SMAD7 | Markedly increased mRNA expression | Dose-dependent increase nih.gov |

| Runx2 | Evidently decreased mRNA and protein expression | Dose-dependent decrease nih.gov |

Enzyme Activity Assays

Gamma-Glutamyl Carboxylase (GGCX) Assays

This compound is an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of glutamate (B1630785) (Glu) residues to gamma-carboxyglutamate (B555490) (Gla) in vitamin K-dependent proteins. biorxiv.orgnih.gov Assays to measure GGCX activity are crucial for understanding the biological function of this compound.

One common method involves a cell-based assay. nih.gov In this system, human embryonic kidney (HEK293) cells are engineered to stably co-express vitamin K-dependent proteins that act as reporters. nih.gov To eliminate background activity, the endogenous GGCX gene in these cells can be knocked out using CRISPR-Cas9 technology. nih.govashpublications.org The activity of GGCX is then assessed by measuring the carboxylation of these reporter proteins in the presence of different forms of vitamin K, including menaquinone-4. biorxiv.org The extent of carboxylation can be detected using an anti-Gla antibody following techniques like electrophoresis. biorxiv.org

Studies have used these assays to compare the efficiency of different vitamin K forms. For example, it has been shown that GGCX can utilize MK-4 as efficiently as vitamin K1 for the carboxylation of certain coagulation factors. nih.gov These assays have also been instrumental in characterizing the functional impact of GGCX mutations found in patients with bleeding disorders. nih.govashpublications.org For instance, a specific mutation, GGCXD153G, was shown to significantly decrease coagulation factor carboxylation at physiological vitamin K concentrations. ashpublications.org

In another approach, GGCX activity can be measured in liver microsomes. nih.gov This in vitro system allows for the direct assessment of the stimulation of vitamin K-dependent carboxylation by this compound or its prodrugs. nih.gov The activity can be determined even in the presence of inhibitors of the vitamin K cycle, such as warfarin, demonstrating the direct role of this compound as a cofactor. nih.gov

Hydrolysis Kinetics of Prodrugs

To improve the delivery of this compound, water-soluble prodrugs, such as N,N-dimethylglycine esters, have been synthesized. nih.gov The efficacy of these prodrugs depends on their enzymatic conversion back to the active this compound. nih.gov Therefore, studying the hydrolysis kinetics of these prodrugs is essential.

The hydrolysis of these ester prodrugs is typically studied in various biological matrices, such as rat liver homogenate, rat plasma, and human liver S9 fractions, at physiological pH and temperature (e.g., pH 7.4 at 37°C). nih.govmdpi.com The rate of hydrolysis is monitored over time, and the half-life (t₁/₂) of the prodrug is determined.

Research has shown that the hydrolysis is catalyzed by esterases present in the liver and plasma. nih.gov For example, this compound 1,4-bis-N,N-dimethylglycinate (MKH-DMG) was found to have a hydrolysis half-life of 15 minutes in rat liver homogenate. The susceptibility of the esters to hydrolysis can be influenced by the position of esterification. nih.gov These kinetic studies confirm that the prodrugs can effectively release this compound at the target site. nih.govnih.gov The intracellular delivery and subsequent conversion to this compound can also be assessed by measuring the levels of MK-4 and its oxidized product, menaquinone-4 epoxide (MKO), within cells over time. mdpi.commdpi.com

Table 2: Hydrolysis Half-life of this compound Prodrugs

| Prodrug | Matrix | Half-Life (minutes) | Reference |

| MKH-DMG | Rat liver homogenate | 15 | |

| Monoesters | Rat liver homogenate | 45 | |

| MKH-DMG | Human plasma | 120 |

Mitochondrial Function Assessment Methods

Mitochondrial Membrane Potential Measurement

The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and function, generated by the proton pumps of the electron transport chain. nih.gov Menaquinone-4 has been shown to influence mitochondrial function, and its effects on ΔΨm are often assessed using fluorescent probes.

A common method for measuring ΔΨm involves the use of cationic fluorescent dyes like Rhodamine 123 or Tetramethylrhodamine, Ethyl Ester (TMRE). researchgate.nettandfonline.com These lipophilic cations accumulate in the mitochondrial matrix in a manner dependent on the membrane potential. tandfonline.com A decrease in fluorescence intensity indicates mitochondrial depolarization, a hallmark of mitochondrial dysfunction. Flow cytometry is frequently used to quantify the fluorescence of a large population of cells stained with these dyes. researchgate.net

Studies have demonstrated that menaquinone-4 can restore mitochondrial membrane potential that has been damaged by toxins. sci-hub.senih.gov For instance, in a model of rotenone-induced microglial activation, MK-4 was shown to rescue the damaged mitochondrial membrane potential. sci-hub.senih.gov The typical range for ΔΨm in healthy mitochondria is approximately 150-180 mV. tandfonline.com

In Vitro and Ex Vivo Model Systems for Mechanistic Studies

The mechanistic underpinnings of this compound (MKH), the biologically active reduced form of Menaquinone-4 (MK-4), are extensively investigated using a variety of in vitro and ex vivo models. These systems are crucial for elucidating cellular uptake, metabolic conversion, and the molecular pathways through which MKH exerts its effects, independent of a whole-organism context.

Mammalian Cell Lines (e.g., HaCaT, NIH/3T3, HL60, PLC/PRF/5, SK-Hep1)

Mammalian cell lines serve as fundamental tools for dissecting the cellular and molecular mechanisms of this compound. Specific cell lines are chosen based on their tissue of origin and physiological relevance to the processes being studied.

HaCaT (Human Keratinocyte Cell Line)

The immortalized human keratinocyte cell line, HaCaT, is utilized to explore the delivery and function of MKH in the skin. Research has focused on overcoming the inherent photoinstability and phototoxicity of topically applied MK-4. nih.gov Studies employ prodrugs of MKH, such as this compound 1,4-bis-N,N-dimethylglycinate hydrochloride (MKH-DMG) and this compound 1,4-bis-hemisuccinate (MKH-SUC), to facilitate its delivery into HaCaT cells. nih.govnih.gov

A key finding is that while MK-4 itself induces the formation of intracellular reactive oxygen species (ROS) and reduces cell viability upon UVA irradiation, these phototoxic effects are not observed with the use of MKH prodrugs. nih.govresearchgate.net The effective delivery of MKH is confirmed by measuring the intracellular levels of Menaquinone-4 epoxide (MKO), a stoichiometric product of the γ-glutamyl carboxylation reaction for which MKH is a necessary cofactor. nih.gov Following treatment of HaCaT cells with MKH prodrugs, MKO levels increase significantly, indicating successful delivery and subsequent intracellular enzymatic activity. nih.gov Furthermore, these prodrugs have been shown to suppress the expression of CCL5 (a chemokine) induced by EGFR inhibitors in HaCaT cells, suggesting a role for MKH in modulating inflammatory responses in the skin. researchgate.net

Table 1: Effects of MK-4 and MKH Prodrugs on UVA-Irradiated HaCaT Cells

| Compound | Concentration | UVA Irradiation (15 J/cm²) | Intracellular ROS Generation | Cell Viability |

| MK-4 | Dose-dependent | Yes | Increased | Decreased dose-dependently researchgate.net |

| MKH-DMG | Various | Yes | No significant effect nih.gov | Unaffected researchgate.net |

| MKH-SUC | Various | Yes | No significant effect nih.gov | Unaffected researchgate.net |

NIH/3T3 (Mouse Fibroblast Cell Line)

The NIH/3T3 mouse fibroblast cell line is a model for investigating the role of MKH in mitochondrial function and its potential protective effects against mitochondrial toxins. nih.govresearchgate.netnih.gov Studies have demonstrated that the delivery of MKH, either from MK-4 or its ester derivatives, can partially protect these cells from rotenone-induced cell death. nih.govresearchgate.net Rotenone, a mitochondrial complex I inhibitor, causes mitochondrial dysfunction, which MKH appears to mitigate. nih.gov

The mechanisms underlying this protection include the suppression of excessive ROS production, the stabilization of the mitochondrial membrane potential, and the prevention of a decrease in endogenous coenzyme Q9 levels. nih.govnih.gov The delivery of MKH into NIH/3T3 cells is confirmed by the detection of intracellular MKO. nih.gov These findings suggest that MKH is a key factor in alleviating mitochondrial dysfunction. nih.govresearchgate.net

Table 2: Protective Effects of MK-4 and MKH Derivatives in Rotenone-Treated NIH/3T3 Cells

| Treatment | Outcome Measured | Result |

| MK-4, MKH-DMG, MKH-SUC | Cell Viability (in presence of Rotenone) | Mitigated Rotenone-induced cell death researchgate.netresearchgate.net |

| MK-4, MKH-DMG, MKH-SUC | Mitochondrial Membrane Potential | Suppressed the decline caused by Rotenone nih.gov |

| MK-4, MKH-DMG, MKH-SUC | Reactive Oxygen Species (ROS) | Suppressed excessive ROS production induced by Rotenone nih.gov |

| MK-4, MKH-DMG, MKH-SUC | Endogenous Coenzyme Q9 | Prevented the decrease induced by Rotenone nih.gov |

HL60 (Human Promyelocytic Leukemia Cell Line)

HL60 cells are a well-established model for studying leukemia and the effects of chemotherapeutic agents. Research indicates that MK-4 has growth-inhibitory effects on HL60 cells, inducing apoptosis through the activation of the Bcl-2 antagonist killer 1 (BAK). researchgate.netdntb.gov.uamdpi.com Studies have also utilized all-trans retinoic acid (ATRA)-resistant HL60 cells (HL-60R) to investigate ways to overcome drug resistance. researchgate.net

Ester derivatives of MKH, such as MKH-SUC and MKH-DMG, have been shown to inhibit the growth of both sensitive and ATRA-resistant HL60 cells. researchgate.net The mechanisms appear to differ between the prodrugs. MKH-SUC treatment leads to higher intracellular delivery of MKH and induces apoptosis, as evidenced by the modification of the BAK protein and the cleavage of caspase-3 and PARP. researchgate.netnih.gov In contrast, the conversion of MKH-DMG to MKH is slower, and it appears to inhibit cell growth through a mechanism independent of apoptosis. researchgate.net

PLC/PRF/5 and SK-Hep1 (Human Hepatocellular Carcinoma Cell Lines)

PLC/PRF/5 and SK-Hep1 cells are standard models for in vitro studies of hepatocellular carcinoma (HCC). aacrjournals.orgmdpi.com A key difference between them is that PLC/PRF/5 cells are des-γ-carboxy prothrombin (DCP)-positive, meaning they produce this abnormal prothrombin, while SK-Hep1 cells are DCP-negative. aacrjournals.orgnih.gov

Extensive research has shown that MKH and its prodrugs, particularly MKH-DMG, inhibit the proliferation of both cell lines in a time- and dose-dependent manner. aacrjournals.orgmdpi.com The growth-inhibitory effects of MKH-DMG are significantly more potent and rapid than those of MK-4. mdpi.com The mechanism of action involves the induction of G1 phase cell-cycle arrest. aacrjournals.orgnih.gov This is accompanied by the downregulation of key cell cycle-related proteins, including cyclin D1, cyclin D3, and CDK4. aacrjournals.orgmdpi.com In PLC/PRF/5 cells, treatment with MKH-DMG also leads to a significant decrease in the secretion of DCP. aacrjournals.orgnih.gov

The superior efficacy of MKH prodrugs is attributed to their enhanced ability to deliver MKH into HCC cells compared to MK-4. aacrjournals.orgmdpi.com The intracellular delivery of MKH is often quantified by measuring the resulting levels of MKO and MK-4 (as an oxidation product of MKH). aacrjournals.orgmdpi.comnih.gov

Table 3: Comparative IC50 Values (µM) of MK-4 and MKH Prodrugs in HCC Cell Lines at 96 Hours

| Compound | PLC/PRF/5 | SK-Hep-1 |

| MK-4 | >60 mdpi.com | 83.3 mdpi.com |

| MKH-ACT | 45.9 mdpi.com | 67.5 mdpi.com |

| MKH-DMG | 18.9 mdpi.com | 23.1 mdpi.com |

| MKH-SUC | 13.9 mdpi.com | 6.8 mdpi.com |

Data sourced from Antitumor Effects and Delivery Profiles of this compound Prodrugs with Ionic or Nonionic Promoiety to Hepatocellular Carcinoma Cells, 2018. mdpi.comnih.gov

Microsomal Test Systems (e.g., Rat Liver Microsomes)

Microsomal test systems, particularly those derived from rat liver, are ex vivo models used to study the metabolism of xenobiotics. The microsomal fraction contains a high concentration of cytochrome P450 (CYP) enzymes, which are central to drug metabolism.

Studies using rat liver microsomes have been instrumental in characterizing the metabolic fate of Menaquinone-4. Research has shown that the enzymatic activity of hepatic microsomes towards MK-4 can be influenced by its formulation. nih.gov For instance, a lecithin-solubilized preparation of MK-4 was metabolized more rapidly by hepatic microsomes compared to an HCO-60-solubilized preparation, suggesting that the delivery vehicle affects its metabolic processing. nih.gov

Furthermore, rat liver microsomes have been used to investigate how other compounds, such as vitamin E, affect the metabolism and distribution of vitamin K. washington.edu These systems allow for the detailed examination of enzymatic conversion and the identification of metabolites in a controlled environment, providing insights that complement in vivo findings. washington.educapes.gov.br

Comparative and Evolutionary Perspectives of Menahydroquinone 4

Relationship to Menaquinone-4 (MK-4) and Other Vitamin K Homologs

Menahydroquinone-4 (MKH), also known as menaquinol-4, is the fully reduced and biologically active form of menaquinone-4 (MK-4), a member of the vitamin K2 family. aacrjournals.orgnih.govnih.govdntb.gov.ua The vitamin K family encompasses a group of fat-soluble compounds that share a 2-methyl-1,4-naphthoquinone ring structure. nih.govfoodandnutritionresearch.netnih.gov The primary forms are phylloquinone (vitamin K1), synthesized by plants, and menaquinones (vitamin K2), which are a series of compounds with varying isoprenyl side chain lengths (designated as MK-n). foodandnutritionresearch.netwikipedia.orgoregonstate.edu

MK-4 is a significant vitamin K2 homolog and can be synthesized in animal tissues from phylloquinone or other menaquinones. nih.govfoodandnutritionresearch.netmedicinacomplementar.com.br The conversion of MK-4 to its active hydroquinone (B1673460) form, this compound, is a critical step in the vitamin K cycle. semanticscholar.orgnih.gov This reduction is necessary for this compound to function as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). aacrjournals.orgmdpi.com GGCX catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamic acid (Gla) residues on vitamin K-dependent proteins (VKDPs). nih.govsemanticscholar.org This carboxylation is essential for the biological activity of these proteins, enabling them to bind calcium and participate in various physiological processes, most notably blood coagulation and bone metabolism. wikipedia.orgkarger.com

Upon acting as a cofactor, this compound is oxidized to menaquinone-4 epoxide (MKO). semanticscholar.orgmdpi.com The vitamin K cycle is completed when MKO is reduced back to MK-4 and subsequently to this compound, allowing for its reuse. semanticscholar.orgnih.gov Due to its high reactivity and tendency to oxidize, this compound itself is not typically used in clinical applications; instead, its more stable oxidized form, MK-4, or prodrugs designed to deliver this compound are utilized. nih.govmdpi.com

Table 1: Comparison of Key Vitamin K Homologs

| Feature | This compound (MKH) | Menaquinone-4 (MK-4) | Phylloquinone (Vitamin K1) | Menadione (Vitamin K3) |

| Chemical State | Fully reduced hydroquinone aacrjournals.org | Oxidized quinone | Oxidized quinone wikipedia.org | Synthetic precursor |

| Primary Role | Active cofactor for GGCX aacrjournals.orgmdpi.com | Precursor to this compound semanticscholar.org | Primary dietary form, precursor to MK-4 nih.govfoodandnutritionresearch.net | Synthetic form, can be converted to active forms |

| Source | Produced in vivo from MK-4 semanticscholar.org | Synthesized in animals from K1/other MKs nih.govmedicinacomplementar.com.br | Green leafy vegetables nih.govwikipedia.org | Synthetic |

| Key Function | γ-glutamyl carboxylation mdpi.com | Blood coagulation, bone metabolism aacrjournals.orgnih.gov | Photosynthesis in plants, blood clotting in animals wikipedia.org | Used in animal feed oregonstate.edu |

Comparative Analysis of Biological Roles Across Organisms

The fundamental role of this compound as a cofactor for γ-glutamyl carboxylation is conserved across vertebrates, where it is crucial for the function of vitamin K-dependent proteins (VKDPs). nih.gov In humans, these proteins include coagulation factors (II, VII, IX, X), anticoagulant proteins (C, S, Z), and extrahepatic proteins like osteocalcin (B1147995) and matrix Gla-protein (MGP), which are involved in bone metabolism and the prevention of soft tissue calcification, respectively. karger.comfao.orgspandidos-publications.com The carboxylation process allows these proteins to bind calcium, which is essential for their activity. wikipedia.org

In bacteria, menaquinones, including the structural backbone that forms this compound, play a different but equally vital role. They are integral components of anaerobic respiratory electron transport chains. pnas.orgscispace.com In organisms like E. coli, menaquinones act as mobile, lipid-soluble electron carriers, shuttling electrons between large protein complexes embedded in the cell membrane. scispace.comwikipedia.orgnih.gov This process helps generate a proton gradient across the membrane, which is then used to synthesize ATP. frontiersin.org While mitochondria in eukaryotes primarily use ubiquinone for this purpose, many bacteria utilize menaquinones. pnas.orgwikipedia.org The specific type of quinone used can vary, potentially adapting to different electron acceptors and redox potentials in the environment. wikipedia.org

The role of vitamin K-dependent proteins has evolved. Blood coagulation, for instance, is thought to have evolved in a common vertebrate ancestor as a specialized part of the immune response. nih.gov While the core function of this compound in carboxylation is conserved, the specific VKDPs and their physiological roles can differ between species. nih.gov For example, studies on the evolution of VKDPs show variations in the conservation of functionally important residues, suggesting interspecies differences in their activation and catalytic properties. nih.gov

Evolutionary Significance of Quinone Cofactors in Electron Transport

Quinones are ancient and ubiquitous molecules that are fundamental to bioenergetics across all domains of life. pnas.orgnih.gov Their ability to participate in reversible two-electron, two-proton redox reactions makes them ideal mobile carriers for transporting electrons and protons within the hydrophobic environment of biological membranes. pnas.orgfrontiersin.org This function is central to the electron transport chains (ETCs) of both respiration and photosynthesis. pnas.orgleeds.ac.uk

The evolutionary history of ETCs is deeply intertwined with the evolution of quinones. pnas.org It is believed that early life forms utilized low redox potential quinones for anaerobic metabolism. pnas.org The rise of oxygen on Earth likely drove the evolution of high redox potential quinones, such as ubiquinone and plastoquinone, which are essential for aerobic respiration and oxygenic photosynthesis. pnas.orgpnas.org Menaquinones, which have a lower redox potential than ubiquinones, are often found in anaerobic and facultative anaerobic bacteria. pnas.orgwikipedia.org

The structural components of ETCs show remarkable conservation, suggesting they were inherited from ancient common ancestors. pnas.org Homologs of key protein complexes and the use of quinones as mobile carriers are found in diverse metabolic pathways, from aerobic and anaerobic respiration to photosynthesis. pnas.org The interaction between iron-sulfur clusters (another ancient feature of ETCs) and quinones is a recurring motif. frontiersin.org It has been proposed that prebiotic interactions between common minerals like pyrite (B73398) (an iron sulfide) and quinone-like molecules could have been an early, abiotic precursor to the sophisticated ETCs found in living cells today, suggesting that quinone-mediated electron transfer is a truly ancient process at the heart of life's energy-generating systems. pnas.orgfrontiersin.org The evolution of different quinone types, including the menaquinone backbone of this compound, reflects the adaptation of organisms to diverse metabolic niches and the changing geochemistry of the planet. wikipedia.orgpnas.org

Q & A

Q. How should researchers address batch-to-batch variability in MKH-4 derivative synthesis?

- Answer : Implement quality control (QC) protocols: NMR for structural validation, HPLC for purity (>95%), and LC-MS/MS for stability under storage conditions (-80°C, argon atmosphere). Document synthetic yields and side products in supplementary data .

Data Interpretation and Reporting

Q. How to reconcile discrepancies in MKH-4’s redox behavior across different experimental systems?

Q. What criteria determine the inclusion of MKH-4 data in high-impact journals?

- Answer : Ensure rigorous statistical reporting (p-values, effect sizes), raw data availability in repositories, and alignment with FAIR principles. Highlight mechanistic novelty (e.g., MKH-4’s non-canonical signaling pathways) and clinical relevance (e.g., dermatological applications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.